
Serabelisib
描述
塞拉贝利西布是一种靶向磷脂酰肌醇3-激酶α亚型的的小分子抑制剂。目前正在研究其在治疗各种癌症(包括实体瘤)方面的潜在用途。 该化合物以其抑制磷脂酰肌醇3-激酶通路的能力而闻名,该通路在细胞生长、增殖和存活中起着至关重要的作用 .
准备方法
合成路线和反应条件
塞拉贝利西布的合成涉及多个步骤,从市售的起始材料开始反应条件通常涉及使用二甲基亚砜等有机溶剂和各种催化剂来促进反应 .
工业生产方法
塞拉贝利西布的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用高通量反应器和连续流动化学,以确保产品的一致质量和产量。 该工艺还包括严格的纯化步骤,以获得高纯度的最终产品 .
化学反应分析
反应类型
塞拉贝利西布经历几种类型的化学反应,包括:
氧化: 塞拉贝利西布在特定条件下可以被氧化形成各种氧化衍生物。
还原: 该化合物也可以发生还原反应,尽管这些反应不太常见。
常见的试剂和条件
塞拉贝利西布反应中常用的试剂包括:
氧化剂: 如过氧化氢和高锰酸钾。
还原剂: 如硼氢化钠和氢化铝锂。
亲核试剂: 如胺类和硫醇类
形成的主要产物
这些反应形成的主要产物包括塞拉贝利西布的各种衍生物,这些衍生物可能具有不同的生物活性。 这些衍生物经常被研究以了解其潜在的治疗应用 .
科学研究应用
塞拉贝利西布具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究磷脂酰肌醇3-激酶通路及其在各种细胞过程中的作用。
生物学: 用于研究以了解细胞生长、增殖和存活的分子机制。
医学: 研究其在治疗各种癌症方面的潜在用途,包括乳腺癌、子宫内膜癌和卵巢癌。
工业: 用于开发靶向磷脂酰肌醇3-激酶通路的新的治疗剂 .
作用机制
塞拉贝利西布通过抑制磷脂酰肌醇3-激酶α亚型发挥其作用。这种抑制导致磷脂酰肌醇3-激酶/蛋白激酶B/雷帕霉素哺乳动物靶点信号通路被抑制,该通路对于细胞生长、增殖和存活至关重要。 通过阻断该通路,塞拉贝利西布诱导凋亡并抑制癌细胞的增殖 .
相似化合物的比较
类似化合物
沙帕尼西替布: 另一种靶向磷脂酰肌醇3-激酶/蛋白激酶B/雷帕霉素哺乳动物靶点通路的抑制剂。
布帕利西布: 一种泛磷脂酰肌醇3-激酶抑制剂,具有更广泛的活性范围。
阿尔佩利西布: 与塞拉贝利西布类似,是一种磷脂酰肌醇3-激酶α亚型的选择性抑制剂
独特性
塞拉贝利西布以其对磷脂酰肌醇3-激酶α亚型的选择性高而独特,这减少了脱靶效应并改善了其安全性。 这种选择性使其成为靶向癌症治疗的有希望的候选药物,特别是在磷脂酰肌醇3-激酶α亚型发生突变的癌症中 .
生物活性
Serabelisib, also known as TAK-117, is an investigational small molecule that primarily acts as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, particularly targeting the p110α isoform. This compound has garnered attention for its potential therapeutic applications in various malignancies, especially those characterized by aberrations in the PI3K/AKT signaling pathway. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cell lines, and relevant clinical studies.
This compound exerts its biological effects primarily through the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, this compound disrupts downstream signaling cascades that promote tumor growth and survival, leading to increased apoptosis and reduced cellular proliferation.
In Vitro Studies
Recent studies have demonstrated this compound's efficacy in various cancer cell lines, particularly hepatoma cells such as HepG2 and HuH-6. The following table summarizes key findings from a study assessing the impact of this compound on these cells:
Parameter | Control (0 µM) | 2 µM | 4 µM | 8 µM |
---|---|---|---|---|
Colony Formation Ability | High | Moderate | Low | Very Low |
Cell Proliferation (EdU Assay) | High | Moderate | Low | Very Low |
Cell Viability (CCK-8 Assay) | 100% | 90% | 70% | 50% |
Apoptotic Bodies (Flow Cytometry) | Low | Moderate | High | Very High |
Migration/Invasion Capacity | High | Moderate | Low | Very Low |
These results indicate that this compound significantly reduces colony formation, cell proliferation, and viability while promoting apoptosis in a dose-dependent manner. The study also observed a decrease in mitochondrial membrane potential and alterations in the expression of apoptosis-related proteins such as Bcl-2 and caspases .
Effects on Signaling Pathways
This compound's inhibition of the PI3K/AKT pathway leads to several downstream effects:
- Increased Apoptosis : Enhanced expression of pro-apoptotic markers (e.g., cytochrome C, caspase-9) and decreased expression of anti-apoptotic markers (e.g., Bcl-2).
- Inhibition of Epithelial-Mesenchymal Transition (EMT) : Upregulation of E-cadherin and downregulation of N-cadherin were noted, indicating a reversal of EMT processes associated with cancer metastasis.
- Promotion of Pyroptosis : Increased expression of Gasdermin D (GSDMD) and inflammatory cytokines such as IL-1β and IL-18 were observed, suggesting that this compound may induce a form of programmed cell death characterized by inflammation .
Clinical Studies
This compound is currently being evaluated in clinical trials for its safety and efficacy in combination with other therapies. Notably, a Phase I trial investigated the combination of this compound with sapanisertib (a dual PI3K/mTOR inhibitor) and paclitaxel in patients with advanced solid tumors. The trial reported that this combination was generally well tolerated with promising preliminary efficacy:
属性
IUPAC Name |
[6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl]-morpholin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c20-19-22-14-9-12(1-3-16(14)27-19)13-2-4-17-21-10-15(24(17)11-13)18(25)23-5-7-26-8-6-23/h1-4,9-11H,5-8H2,(H2,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGWHBSBBJNKJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C3N2C=C(C=C3)C4=CC5=C(C=C4)OC(=N5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268454-23-4 | |
Record name | Serabelisib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268454234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Serabelisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14935 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SERABELISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43J9Q56T3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Serabelisib?
A1: this compound is a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. [, , ] It exerts its anti-tumor activity by binding to and inhibiting PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is often dysregulated in various cancers, contributing to uncontrolled cell growth, survival, and metastasis. [, ]
Q2: What is the impact of this compound on cancer cells according to in vitro studies?
A2: Studies using liver cancer cell lines (HepG2 and HuH-6) demonstrated that this compound treatment resulted in:
- Reduced cell proliferation and viability: This was evident through decreased colony formation, slower proliferation rates measured by EdU assay, and reduced cell viability in CCK-8 assays. []
- Cell cycle arrest and apoptosis induction: this compound treatment led to a decrease in the number of cells in the G2 and S phases, indicating cell cycle arrest. Additionally, it increased the number of apoptotic bodies and the overall rate of apoptosis. []
- Inhibition of migration and invasion: this compound effectively reduced the migratory and invasive capabilities of the liver cancer cells. []
Q3: How does this compound affect the expression of genes and proteins related to cancer progression?
A3: Treatment with this compound led to the following changes in gene and protein expression:
- Downregulation of the PI3K/AKT signaling pathway: This confirmed the on-target activity of this compound. []
- Upregulation of apoptosis and pyroptosis-promoting genes: This supports the observed increase in apoptotic cell death. []
- Upregulation of genes that inhibit epithelial-mesenchymal transition (EMT): This explains the reduced migration and invasion observed in the in vitro studies. []
Q4: Has this compound been investigated in combination with other anti-cancer therapies?
A4: Yes, research has explored the synergistic potential of this compound in combination with other anti-cancer agents:
- Paclitaxel: Phase 1 trials have investigated the safety and efficacy of this compound in combination with Sapanisertib (a TORC 1/2 inhibitor) and Paclitaxel in patients with advanced ovarian, endometrial, or breast cancer. These studies suggest promising clinical activity and a manageable safety profile for the combination, particularly in patients with PI3K/AKT/mTOR pathway mutations. [, , ] Notably, clinical benefit was observed even in patients with prior resistance to Paclitaxel or mTOR inhibitors. []
- Canagliflozin: A Phase 1b/2 study is currently underway to evaluate the safety and efficacy of this compound in combination with Canagliflozin (a sodium-glucose co-transporter 2 inhibitor) in patients with advanced solid tumors. []
Q5: Are there any factors known to influence the pharmacokinetics of this compound?
A5: A clinical biopharmaceutics study in healthy subjects revealed that:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。